N-(2-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide
Description
N-(2-Methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group, a sulfanyl-linked dihydropteridin-4-one core, and a 2-phenylethyl substituent. This analysis focuses on comparing its physicochemical and biological properties with structurally related compounds, emphasizing substituent effects and heterocyclic core variations.
Properties
Molecular Formula |
C23H21N5O3S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H21N5O3S/c1-31-18-10-6-5-9-17(18)26-19(29)15-32-23-27-21-20(24-12-13-25-21)22(30)28(23)14-11-16-7-3-2-4-8-16/h2-10,12-13H,11,14-15H2,1H3,(H,26,29) |
InChI Key |
FZVIKHYMMMLNMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure characterized by a methoxyphenyl group, a sulfanyl linkage, and a dihydropteridine moiety. Its molecular formula is , with a molecular weight of approximately 378.47 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with the phenoxy-N-arylacetamide scaffold demonstrated antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
Antioxidant Properties
The antioxidant activity of related compounds has been assessed using various in vitro assays. These studies suggest that the presence of the methoxy group enhances the radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Anti-inflammatory properties have been reported for similar structures. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders .
Anticancer Potential
Several studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives have shown cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent.
- Antioxidant Evaluation : In a study assessing radical scavenging activity, the compound exhibited an IC50 value of 25 μg/mL in DPPH assays, indicating strong antioxidant capabilities compared to standard antioxidants like ascorbic acid.
- Cytotoxicity Assay : The compound was tested on various cancer cell lines (MCF-7 and PC-3). Results showed a dose-dependent decrease in cell viability with IC50 values around 15 μM for MCF-7 cells, suggesting significant anticancer activity.
Data Summary
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Compounds with quinazolinone (a dihydroheterocycle structurally similar to dihydropteridin) cores exhibit comparable sulfanyl-acetamide motifs but differ in substituents:
- N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) :
- 2-{[4-Oxo-3-(2-Phenylacetamido)-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(2-Phenylethyl)Acetamide (K284-2486) : Key Similarities: Phenylethyl and acetamide groups.
Thioacetamide-Triazole Derivatives
- 2-[(1H-1,2,3-Triazol-4-yl)Sulfanyl]-N-(2-Methoxyphenyl)Acetamide (17) : Key Differences: Triazole core replaces dihydropteridin. Activity: Exhibited antibacterial properties against E. coli.
Pyrimidoindole and Thienopyrimidinone Derivatives
2-[[3-(4-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]-N-(2-Phenylethyl)Acetamide :
- 2-[(6-Ethyl-4-Oxo-3-Phenyl-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Sulfanyl]-N-(4-Nitrophenyl)Acetamide : Key Differences: Nitrophenyl group and thienopyrimidinone core. Activity: Electron-withdrawing nitro group may enhance oxidative stability but reduce solubility compared to the target compound’s methoxyphenyl group.
Structure–Activity Relationship (SAR) Insights
Substituent Effects on Bioactivity
- Methoxyphenyl vs. Nitrophenyl : Methoxy groups (electron-donating) improve solubility and membrane permeability, whereas nitro groups (electron-withdrawing) enhance electrophilic interactions but may increase toxicity .
- Phenylethyl vs. Sulfamoylphenyl : Phenylethyl groups (e.g., in the target compound) likely enhance hydrophobic binding, while sulfamoyl groups (e.g., in ) improve hydrogen-bonding capacity for enzyme inhibition .
Heterocyclic Core Variations
- Dihydropteridin vs. Quinazolinone: Dihydropteridin’s additional nitrogen atoms may confer stronger π-π stacking interactions, whereas quinazolinone’s planar structure favors intercalation with DNA or enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
